3-(3-Chlorophenyl)furan-2,5-dione

Catalog No.
S8827696
CAS No.
M.F
C10H5ClO3
M. Wt
208.60 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chlorophenyl)furan-2,5-dione

Product Name

3-(3-Chlorophenyl)furan-2,5-dione

IUPAC Name

3-(3-chlorophenyl)furan-2,5-dione

Molecular Formula

C10H5ClO3

Molecular Weight

208.60 g/mol

InChI

InChI=1S/C10H5ClO3/c11-7-3-1-2-6(4-7)8-5-9(12)14-10(8)13/h1-5H

InChI Key

KCTMGSXRVOLTIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=O)OC2=O

3-(3-Chlorophenyl)furan-2,5-dione is an organic compound characterized by a furan ring with two carbonyl groups at positions 2 and 5, and a chlorophenyl substituent at position 3. Its molecular formula is C11H7ClO3C_{11}H_7ClO_3, with a molecular weight of approximately 222.62 g/mol. The structure features a furan core, which is a five-membered aromatic ring containing oxygen, making it part of a class of compounds known for their diverse chemical reactivity and biological activity.

Typical of furan derivatives. Notably, it can participate in:

  • Electrophilic Aromatic Substitution: The chlorophenyl group can undergo substitution reactions due to the electron-withdrawing nature of the chlorine atom.
  • Michael Addition: It can react with nucleophiles at the β-position relative to the carbonyl groups.
  • Knoevenagel Condensation: This reaction can form larger molecules by combining with aldehydes or ketones in the presence of a base.

In a specific study, the kinetics of the reaction between chlorine atoms and furan-2,5-dione were investigated, revealing insights into its reactivity under various conditions, including atmospheric degradation pathways .

Research indicates that furan derivatives exhibit significant biological activities, including:

  • Antioxidant Properties: Compounds similar to 3-(3-Chlorophenyl)furan-2,5-dione have been studied for their ability to scavenge free radicals.
  • Antimicrobial Activity: Some derivatives show effectiveness against various bacterial strains.
  • Enzyme Inhibition: Certain furan-based compounds have been identified as inhibitors of lipoxygenase and other enzymes involved in inflammatory processes.

These properties suggest potential therapeutic applications in medicine, particularly in treating oxidative stress-related diseases.

Several methods have been developed for synthesizing 3-(3-Chlorophenyl)furan-2,5-dione:

  • Knoevenagel Condensation: This involves reacting furan-2,5-dione with chlorobenzaldehyde in the presence of a base.
  • Grignard Reaction: A Grignard reagent derived from chlorobenzene can react with furan-2,5-dicarbaldehyde to yield various substituted products .
  • Microwave-Assisted Synthesis: This method enhances reaction efficiency and yield by utilizing microwave irradiation to facilitate reactions involving furan derivatives .

These synthesis routes highlight the compound's versatility and accessibility for research and industrial applications.

3-(3-Chlorophenyl)furan-2,5-dione has several applications:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in anti-inflammatory and antioxidant therapies.
  • Agricultural Chemicals: It may serve as an intermediate in the synthesis of agrochemicals.
  • Material Science: The compound's unique properties could be utilized in developing new materials or coatings.

Interaction studies involving 3-(3-Chlorophenyl)furan-2,5-dione focus on its reactivity with biological molecules. For instance:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action as a potential drug.
  • Reactivity with Nucleophiles: Understanding its interactions with nucleophiles can elucidate its role in various synthetic pathways and biological processes.

These studies are crucial for assessing the safety and efficacy of potential applications.

Several compounds share structural similarities with 3-(3-Chlorophenyl)furan-2,5-dione. Here are some notable examples:

Compound NameStructureUnique Features
Furan-2,5-dioneFuran-2,5-dioneParent compound with no substituents
3-(4-Chlorophenyl)furan-2,5-dione3-(4-Chlorophenyl)furan-2,5-dioneDifferent chlorophenyl substitution
4-Methylfuran-2,5-dione4-Methylfuran-2,5-dioneMethyl substitution affecting reactivity

Uniqueness

The uniqueness of 3-(3-Chlorophenyl)furan-2,5-dione lies in its specific chlorophenyl substitution pattern and its resultant electronic properties. This affects its reactivity profile compared to other furan derivatives and enhances its potential biological activity.

Novel Catalytic Systems for Anhydride Ring Formation

The formation of the furan-2,5-dione ring in 3-(3-Chlorophenyl)furan-2,5-dione typically relies on cyclization reactions between 3-chlorobenzaldehyde derivatives and maleic anhydride. Traditional methods employ Lewis acid catalysts such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) to facilitate this reaction. For instance, a stoichiometric ratio of 1:1.2 (aldehyde to anhydride) in the presence of 5 mol% FeCl₃ at 120°C yields the target compound in 78% purity after 6 hours.

Recent innovations have introduced microwave-assisted synthesis as a superior alternative. By irradiating the reaction mixture at 350 W for 2–3 minutes, researchers achieved 94% conversion efficiency, reducing side products like dichlorinated byproducts by 40%. This method leverages localized superheating to accelerate the Diels-Alder-like cycloaddition, as shown in the reaction mechanism below:

$$
\text{3-Chlorobenzaldehyde} + \text{Maleic Anhydride} \xrightarrow{\text{FeCl}3, \Delta} \text{3-(3-Chlorophenyl)furan-2,5-dione} + \text{H}2\text{O} \quad
$$

Table 1: Comparison of Catalytic Systems

ParameterTraditional (FeCl₃)Microwave-AssistedImprovement
Reaction Time6 hours3 minutes99.2%
Yield78%94%20.5%
Energy Consumption720 kJ/mol105 kJ/mol85.4%

Halogen-Specific Coupling Reactions in Aryl Substitution

The introduction of the 3-chlorophenyl group necessitates precise halogenation strategies. Friedel-Crafts halogenation remains the most scalable approach, utilizing Cl₂ gas and FeCl₃ to functionalize the benzene ring. However, regioselectivity challenges arise, often producing mixtures of 3- and 4-chlorophenyl isomers. To address this, directed ortho-metalation techniques have been adopted, where a directing group (e.g., -OMe) temporarily occupies the para position, ensuring >90% selectivity for the 3-chloro isomer.

An alternative method involves Ullmann-type coupling between pre-formed chlorophenyl boronic acids and furan-2,5-dione precursors. This copper-catalyzed process, conducted at 80°C in dimethylformamide (DMF), achieves 88% yield with negligible isomerization. The reaction’s success hinges on the oxidative addition of the C–Cl bond to Cu(I), followed by transmetalation and reductive elimination:

$$
\text{ClC}6\text{H}4\text{B(OH)}2 + \text{Furan-2,5-dione} \xrightarrow{\text{CuI, DMF}} \text{3-(3-Chlorophenyl)furan-2,5-dione} + \text{B(OH)}3 \quad
$$

Solvent-Free Synthesis Approaches for Enhanced Atom Economy

Solvent-free methodologies have emerged as sustainable alternatives, eliminating toxic solvents like dichloromethane (DCM) and improving atom economy. One protocol involves mechanochemical grinding of 3-chlorobenzaldehyde and maleic anhydride with K₂CO₃ as a base. This solid-state reaction, conducted in a ball mill for 45 minutes, achieves 82% yield and 94% atom economy.

Table 2: Solvent-Free vs. Traditional Synthesis

MetricSolvent-FreeTraditionalAdvantage
Atom Economy94%72%+22%
Waste Generation0.5 g/mol3.2 g/mol-84%
Reaction Temperature25°C120°C-79%

Microwave irradiation further enhances solvent-free conditions by reducing reaction times to under 5 minutes. For example, a mixture irradiated at 450 W produces the anhydride in 89% yield, with a purity of 98.5% as confirmed by $$^{13}\text{C}$$ NMR.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

207.9927217 g/mol

Monoisotopic Mass

207.9927217 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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